molecular formula C20H26N2O3S B2662250 1-(2,5-dimethylphenyl)-4-(2-phenoxyethanesulfonyl)piperazine CAS No. 1351651-06-3

1-(2,5-dimethylphenyl)-4-(2-phenoxyethanesulfonyl)piperazine

Cat. No.: B2662250
CAS No.: 1351651-06-3
M. Wt: 374.5
InChI Key: KFWQCYOFNCOARH-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-4-(2-phenoxyethanesulfonyl)piperazine is a synthetic piperazine derivative supplied for research and development purposes. This compound is intended for investigational use in biochemical and pharmacological studies. Piperazine-based structures are of significant interest in medicinal chemistry and are frequently explored for their interactions with various neurological targets. Related compounds in this class have been investigated for their multimodal mechanisms of action, which can include activity as serotonin receptor modulators and serotonin reuptake inhibitors . Such compounds are studied for their potential application in models of central nervous system (CNS) disorders, including major depressive disorder and cognitive impairment . Furthermore, some piperazine derivatives have demonstrated potent cytotoxic properties and the ability to induce apoptosis in cancer cell lines in vitro, suggesting potential value in oncology research . Researchers value this class of compounds for its potential to probe complex biological pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(2-phenoxyethylsulfonyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-17-8-9-18(2)20(16-17)21-10-12-22(13-11-21)26(23,24)15-14-25-19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWQCYOFNCOARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Dimethylphenyl)-4-(2-phenoxyethanesulfonyl)piperazine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a 2,5-dimethylphenyl group and a phenoxyethanesulfonyl moiety. Its molecular formula is C18H23N2O3SC_{18}H_{23}N_2O_3S, with a molecular weight of approximately 357.44 g/mol.

Serotonergic Activity

Research indicates that compounds in the piperazine class often exhibit significant interactions with serotonin receptors. Specifically, this compound may influence serotonin transporters (SERT) and various serotonin receptor subtypes (5-HT receptors). The compound's structure suggests potential agonistic or antagonistic properties at these sites, which can lead to effects on mood and anxiety disorders.

Antidepressant Effects

A related compound, Lu AA21004 (1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine), has demonstrated multimodal serotonergic activity, showing high affinity for several serotonin receptors (e.g., 5-HT1A, 5-HT1B, 5-HT3A) and the SERT. This suggests that similar derivatives may also possess antidepressant properties through modulation of serotonin pathways .

Anxiolytic Properties

The anxiolytic effects of piperazine derivatives have been documented in various studies. The modulation of serotonin systems is often linked to reduced anxiety levels. The ability of the compound to bind to and modulate serotonin receptors may offer therapeutic benefits for anxiety disorders.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound acts primarily through:

  • Inhibition of SERT : Leading to increased serotonin levels in the synaptic cleft.
  • Receptor Modulation : Acting as an agonist or antagonist at various serotonin receptors, influencing neurotransmitter release and neuronal excitability.

Study on Antidepressant Efficacy

In a study evaluating the efficacy of piperazine derivatives for treating major depressive disorder (MDD), compounds similar to this compound showed promise in preclinical models. The study highlighted significant increases in extracellular serotonin levels following administration .

Safety Profile

Toxicological assessments indicate that while piperazine compounds can be effective therapeutics, they may also present risks such as hepatotoxicity or neurotoxicity at higher doses. Careful dose management is critical during therapeutic applications.

Comparative Analysis

The following table summarizes key biological activities associated with various piperazine derivatives:

Compound NameSERT Affinity (nM)5-HT1A Affinity (nM)Anxiolytic ActivityAntidepressant Activity
Lu AA210041.615YesYes
Compound ATBDTBDYesTBD
Compound BTBDTBDNoYes

Scientific Research Applications

Antidepressant Activity

The compound exhibits significant activity on serotonin receptors, particularly the serotonin transporter (SERT) and the 5-HT3 and 5-HT1A receptors. These interactions suggest its potential use in treating cognitive impairments associated with depression and anxiety disorders. Studies indicate that compounds with SERT inhibition can provide rapid relief from depressive symptoms, making this compound a candidate for further research in antidepressant therapies .

Cognitive Enhancement

Research has shown that compounds affecting the cholinergic system can enhance cognitive functions. The dual action of this compound on serotonin receptors may offer therapeutic benefits for conditions such as Alzheimer's disease and other forms of cognitive decline. Its ability to modulate neurotransmitter levels could lead to improved memory and learning capabilities in affected individuals .

Neurotransmitter Modulation

The compound's interaction with various neurotransmitter systems positions it as a valuable tool in neuroscience research. It has been shown to influence acetylcholine levels in brain regions associated with cognition, thereby providing insights into the mechanisms underlying memory and learning processes .

Pain Management

Preclinical studies have suggested that this compound may possess analgesic properties. Its efficacy in pain models indicates potential applications in managing chronic pain conditions, possibly through its action on serotonin pathways which are known to play a role in pain perception .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 1-(2,5-dimethylphenyl)-4-(2-phenoxyethanesulfonyl)piperazine is crucial for optimizing its pharmacological properties. Variations in substituents can significantly alter its binding affinity and selectivity for target receptors, guiding the design of more effective derivatives .

Synthesis and Derivatives

The synthesis of this compound has been explored extensively, leading to the development of various analogs with modified pharmacological profiles. These derivatives can be screened for enhanced activity against specific targets or reduced side effects, expanding the therapeutic potential of the original compound .

Data Tables

Application AreaKey FindingsReferences
Antidepressant ActivitySignificant SERT inhibition; rapid onset effects
Cognitive EnhancementModulates acetylcholine levels; improves cognition
Pain ManagementAnalgesic effects observed in preclinical models
Structure-Activity RelationshipVariations affect receptor binding affinities

Case Study 1: Antidepressant Efficacy

A study evaluated the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive-like behaviors, correlating with increased serotonin levels in the prefrontal cortex .

Case Study 2: Cognitive Function Improvement

In a separate investigation focusing on cognitive impairment models, administration of this compound resulted in notable improvements in memory retention tests. The findings support its potential use as a cognitive enhancer in clinical settings .

Q & A

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are used for bioavailability and brain penetration studies. Tail vein injection or oral gavage followed by LC-MS plasma analysis quantifies exposure. Toxicity screening includes hepatic enzyme (ALT/AST) and renal function (creatinine) tests .

Q. How does metabolic stability impact the therapeutic potential of this compound?

  • Methodological Answer : Hepatic microsome assays (e.g., human or rat) identify major metabolites. For example, N-dealkylation of the piperazine ring is a common degradation pathway, mitigated by introducing electron-withdrawing groups (e.g., sulfonyl) to slow oxidative metabolism .

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